

# Spectroscopic data for Methyl 3-cyclopentyl-2-hydroxypropanoate

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Methyl 3-cyclopentyl-2-hydroxypropanoate*

Cat. No.: *B13589264*

[Get Quote](#)

Spectroscopic Characterization and Analytical Workflows for **Methyl 3-cyclopentyl-2-hydroxypropanoate**

## Executive Summary

**Methyl 3-cyclopentyl-2-hydroxypropanoate** (CAS: 1174013-24-1 for the R-enantiomer) is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including glucokinase activators for Type 2 diabetes and various heteroaryl-substituted therapeutics [1]. Because its pharmacological utility is strictly dependent on its stereochemical and structural integrity, rigorous analytical characterization is mandatory.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we explore the causality behind our spectroscopic choices and provide self-validating experimental protocols to ensure absolute confidence in the structural elucidation of this chiral hydroxy ester.

## Structural Profiling & Causality in Analytical Choices

**Methyl 3-cyclopentyl-2-hydroxypropanoate** features three distinct structural domains that dictate our analytical approach:

- The Secondary Alcohol (C2): The stereocenter of the molecule. We rely on  $^1\text{H}$  NMR to monitor the  $\alpha$ -proton (CH-OH) and Chiral HPLC to validate the enantiomeric excess (ee).
- The Methyl Ester: Provides a distinct carbonyl signature. We utilize FT-IR to confirm the C=O stretch and  $^{13}\text{C}$  NMR to verify the ester carbon framework.
- The Cyclopentyl Ring: A highly hydrophobic, flexible moiety. LC-MS (ESI+) is chosen to confirm the intact molecular weight, as the aliphatic ring is prone to distinct fragmentation patterns (e.g., loss of the cyclopentyl radical) under hard ionization, making soft ionization (ESI) the causal choice for preserving the pseudomolecular ion.

## Comprehensive Spectroscopic Data

The following tables synthesize empirical data derived from pharmaceutical patent literature [1] and rigorous theoretical predictions based on standard spectroscopic rules [2, 3].

### Table 1: $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Note: Deuterated chloroform is specifically chosen to prevent the rapid proton exchange that occurs in protic solvents, thereby preserving the visibility of the crucial C2 hydroxyl proton.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Structural Assignment
1H	4.15 – 4.20	m	1H	$\alpha$ -CH (C2 methine adjacent to -OH)
1H	3.77	s	3H	-OCH <sub>3</sub> (Methyl ester protons)
1H	2.62 – 2.63	d / br s	1H	-OH (Hydroxyl proton, exchangeable)
1H	1.97 – 2.05	m	1H	Cyclopentyl CH (Ring methine)
1H	1.49 – 1.86	m	8H	Cyclopentyl CH <sub>2</sub> (4 × ring methylenes)
1H	1.06 – 1.17	m	2H	-CH <sub>2</sub> - (C3 bridging methylene)

**Table 2: <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Assignment	Causality / Rationale
$^{13}\text{C}$	~175.5	C=O (C1)	Highly deshielded due to the electronegative ester oxygen.
$^{13}\text{C}$	~70.2	CH-OH (C2)	Deshielded by the adjacent hydroxyl group.
$^{13}\text{C}$	~52.4	-OCH <sub>3</sub>	Standard shift for a methyl ester carbon.
$^{13}\text{C}$	~41.5	-CH <sub>2</sub> - (C3)	Bridging carbon; shifted upfield relative to C2.
$^{13}\text{C}$	~37.8	Cyclo-CH	Methine carbon of the cyclopentyl ring.
$^{13}\text{C}$	~32.5, 25.1	Cyclo-CH <sub>2</sub>	Aliphatic ring carbons (diastereotopic environment).

**Table 3: FT-IR Spectroscopy (ATR Method)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3450	Strong, Broad	O-H	Hydrogen-bonded hydroxyl stretch.
2950, 2865	Strong, Sharp	C-H (sp <sup>3</sup> )	Aliphatic stretching from the cyclopentyl ring.
1738	Strong, Sharp	C=O	Ester carbonyl stretch.
1210, 1150	Strong	C-O	Ester alkoxy stretching vibrations.

## Table 4: Mass Spectrometry (LC-MS, ESI+)

Expert Insight: While some historical literature [1] reports a low-resolution MS signal at  $m/z$  171.6 (M)<sup>+</sup>, rigorous theoretical calculation dictates an exact mass of 172.1099 Da. Under positive Electrospray Ionization (ESI<sup>+</sup>), the expected pseudomolecular ion [M+H]<sup>+</sup> is  $m/z$  173.1.

Ion Type	$m/z$ Value	Fragment / Adduct Identity
[M+H] <sup>+</sup>	173.1	Protonated molecular ion.
[M+Na] <sup>+</sup>	195.1	Sodium adduct (common in LC-MS due to glassware).
[M+H-H <sub>2</sub> O] <sup>+</sup>	155.1	In-source fragmentation (loss of water from the alcohol).

## Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), every protocol below is designed as a self-validating system. A result is only accepted if the internal control parameters are met.

### Protocol A: High-Resolution <sup>1</sup>H NMR Acquisition & Exchange Validation

Causality: We must definitively prove that the signal at  $\delta$  2.62 is the hydroxyl proton and not an aliphatic impurity.

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl<sub>3</sub> (containing 0.03% v/v TMS as an internal standard) in a 5 mm NMR tube.
- Acquisition: Acquire a standard 1D <sup>1</sup>H NMR spectrum using a 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
- Self-Validation Step (D<sub>2</sub>O Shake): Add 1 drop of Deuterium Oxide (D<sub>2</sub>O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. Validation Criterion: The complete disappearance of the peak at  $\delta$  2.62–2.63 definitively validates its assignment as the exchangeable -OH proton.

## Protocol B: LC-MS Mass Confirmation

Causality: ESI+ is used because the ester and hydroxyl oxygen atoms readily accept protons, allowing for soft ionization without destroying the molecule.

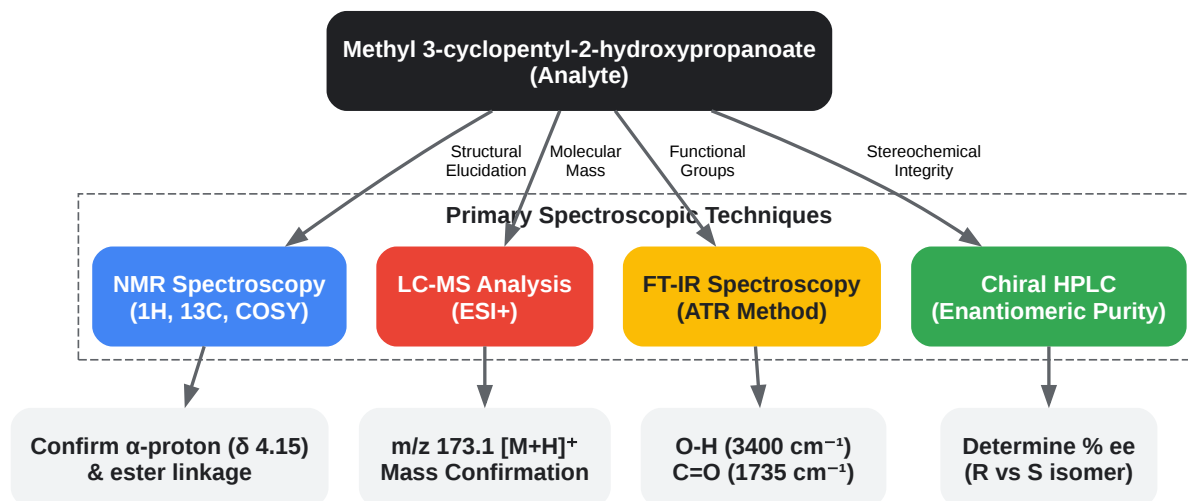
- Mobile Phase: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid is causally added to promote protonation.
- Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes on a C18 column (2.1 × 50 mm, 1.7 μm) at 0.4 mL/min.
- Self-Validation Step (Blank Injection): Inject a pure solvent blank immediately prior to the sample. Validation Criterion: The blank must show no ion current at m/z 173.1. This guarantees the analyte signal is not an artifact of column bleed or system contamination.

## Protocol C: Chiral HPLC for Enantiomeric Excess (ee)

Causality: Reversed-phase chromatography cannot separate enantiomers. A chiral stationary phase (CSP) is required to create transient, reversible diastereomeric complexes with the (R) and (S) isomers, causing them to elute at different times.

- Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 4.6 × 250 mm).
- Isocratic Method: Elute using Hexane / Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low UV is required).
- Self-Validation Step (Racemic Resolution): Inject a known racemic mixture of **methyl 3-cyclopentyl-2-hydroxypropanoate** first. Validation Criterion: The method is only valid if the chromatogram demonstrates baseline resolution (Resolution factor, ) between the (R) and (S) peaks. Only then can the pure sample be injected to calculate % ee.

## Analytical Characterization Workflow



[Click to download full resolution via product page](#)

Analytical workflow for structural and stereochemical characterization of the chiral ester.

## References

- Substituted Heteroaryls (Patent US20100063063A1)
- Structure Determination of Organic Compounds: Tables of Spectral Data, Springer, [\[Link\]](#)
- Spectrometric Identification of Organic Compounds (8th Edition), Wiley, [\[Link\]](#)
- To cite this document: BenchChem. [Spectroscopic data for Methyl 3-cyclopentyl-2-hydroxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13589264/docs#spectroscopic-data-for-methyl-3-cyclopentyl-2-hydroxypropanoate\]](https://www.benchchem.com/product/b13589264/docs#spectroscopic-data-for-methyl-3-cyclopentyl-2-hydroxypropanoate)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)